molecular formula C17H34O4 B12663466 Bis(2-ethylhexyl) peroxycarbonate CAS No. 71411-95-5

Bis(2-ethylhexyl) peroxycarbonate

Cat. No.: B12663466
CAS No.: 71411-95-5
M. Wt: 302.4 g/mol
InChI Key: AJKLVSRUKOZBMY-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) peroxycarbonate is an organic peroxide compound widely used as a radical initiator in polymerization processes. It is known for its ability to decompose and generate free radicals, which are essential for initiating polymerization reactions. This compound is particularly valuable in the production of polyvinyl chloride (PVC) and other polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl) peroxycarbonate typically involves a two-step process. The first step is the phosgenation of 2-ethylhexanol to produce 2-ethylhexyl chloroformate. This reaction is carried out at temperatures below 10°C. The second step involves the reaction of 2-ethylhexyl chloroformate with hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) at around 15°C. The reaction time is approximately one hour, followed by washing and drying to obtain the final product .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous process in a micro-packed bed reactor. This method utilizes 2-ethylhexyl chloroformate as a raw material and employs a phase transfer catalyst to enhance the reaction efficiency. The continuous process ensures high yield (up to 99.2%) and purity (up to 99.5%) while maintaining safety and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl) peroxycarbonate primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization reactions, including the polymerization of vinyl chloride, vinyl acetate, and acrylates .

Common Reagents and Conditions: The decomposition of this compound is typically induced by heat or light. It is important to handle this compound with care, as it can decompose violently at temperatures above 10°C .

Major Products: The primary products formed from the decomposition of this compound are free radicals, which are crucial for initiating polymerization reactions. These radicals can lead to the formation of polymers such as PVC and other copolymers .

Mechanism of Action

The primary mechanism of action of bis(2-ethylhexyl) peroxycarbonate involves the generation of free radicals through its decomposition. These free radicals initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The compound’s effectiveness as a radical initiator is due to its ability to decompose at relatively low temperatures, providing a controlled source of radicals .

Comparison with Similar Compounds

Uniqueness: Bis(2-ethylhexyl) peroxycarbonate is unique in its ability to generate free radicals at low temperatures, making it an efficient and controlled radical initiator for polymerization processes. Unlike plasticizers like DEHP, which enhance the flexibility of polymers, this compound plays a crucial role in the initiation of polymer formation .

Properties

CAS No.

71411-95-5

Molecular Formula

C17H34O4

Molecular Weight

302.4 g/mol

IUPAC Name

2-ethylhexoxy 2-ethylhexyl carbonate

InChI

InChI=1S/C17H34O4/c1-5-9-11-15(7-3)13-19-17(18)21-20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3

InChI Key

AJKLVSRUKOZBMY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)OOCC(CC)CCCC

Origin of Product

United States

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